molecular formula C17H18N2OS B569412 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone CAS No. 859045-33-3

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

Cat. No.: B569412
CAS No.: 859045-33-3
M. Wt: 298.404
InChI Key: IHSDZMLFESXTNQ-UHFFFAOYSA-N
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Description

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (CAS: 859045-33-3) is a phenothiazine derivative characterized by a 3-aminopropyl side chain at the nitrogen atom of the phenothiazine core and an acetyl group at the 2-position. It serves as a key intermediate in synthesizing neuroleptic drugs such as Acepromazine . The compound’s primary amine group enhances solubility and hydrogen-bonding capacity compared to analogs with tertiary amine substituents .

Properties

IUPAC Name

1-[10-(3-aminopropyl)phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSDZMLFESXTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Subsequent Alkylation

The synthesis begins with introducing the ethanone moiety at position 2 of the phenothiazine ring via Friedel-Crafts acylation. Chloroacetyl chloride reacts with phenothiazine in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in anhydrous benzene or carbon disulfide under reflux. The reaction yields 2-chloro-1-(10H-phenothiazin-10-yl)ethanone (1 ), confirmed by IR absorption at 1680 cm⁻¹ (C=O stretch) and a molecular ion peak at m/z 275.

Next, the 3-aminopropyl group is introduced at position 10 through nucleophilic substitution. Compound 1 reacts with 3-aminopropylamine in acetone under reflux, facilitated by potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, replacing the chlorine atom with the aminopropyl chain. Purification via recrystallization from ethanol yields the target compound.

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldCharacterization Data
AcylationChloroacetyl chloride, AlCl₃, benzene, reflux72%IR: 1680 cm⁻¹; MS: m/z 275
Alkylation3-Aminopropylamine, K₂CO₃, acetone, reflux65%¹H-NMR: δ 1.8 (N-CH₂), 3.2 (NH₂)

Multi-Step Synthesis via Hydrazide Intermediate

An alternative route involves synthesizing a hydrazide intermediate to enhance regioselectivity. Phenothiazine is first acylated with chloroacetyl chloride to form 1 , which then reacts with hydrazine hydrate in benzene to yield 2-hydrazinyl-1-(10H-phenothiazin-10-yl)ethanone (2 ). The hydrazide group facilitates selective alkylation at position 10.

Compound 2 undergoes Schiff base formation with 3-aminopropylaldehyde in ethanol, followed by cyclocondensation with chloroacetyl chloride in 1,4-dioxane and triethylamine. This method ensures precise functionalization but requires additional purification steps, reducing overall yield to ~58%.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Acylation : Anhydrous benzene or carbon disulfide minimizes side reactions, while AlCl₃ enhances electrophilic substitution.

  • Alkylation : Polar aprotic solvents like acetone improve nucleophilicity of 3-aminopropylamine, with K₂CO₃ neutralizing HCl byproducts.

Temperature and Time

  • Acylation at reflux (~80°C for 2.5 hours) ensures complete conversion.

  • Alkylation requires prolonged reflux (3–4 hours) to achieve >60% yield.

Table 2: Impact of Reaction Parameters on Yield

ParameterOptimal ValueYield Improvement
Acylation temperature80°C+15%
Alkylation solventAcetone+20%
Catalyst loadingAlCl₃ (1.2 eq)+10%

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : The target compound exhibits stretches at 1657 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (N-H), and 1569 cm⁻¹ (C=N).

  • ¹H-NMR : Key signals include δ 1.8 ppm (N-CH₂), δ 3.2 ppm (NH₂), and aromatic multiplet at δ 6.7–7.8 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 298.4 (C₁₇H₁₈N₂OS).

Purity Assessment

Recrystallization from ethanol or dimethylformamide (DMF) achieves >95% purity, validated by HPLC.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 1 and 3 of phenothiazine are minimized using bulky acylating agents.

  • Amine Reactivity : Protecting the 3-aminopropyl group with tert-butoxycarbonyl (Boc) during alkylation prevents unwanted side reactions.

Applications and Derivatives

The compound serves as a precursor to Acepromazine, where further functionalization of the ethanone group introduces antipsychotic activity. Derivatives with modified alkyl chains exhibit enhanced blood-brain barrier permeability .

Chemical Reactions Analysis

Types of Reactions: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various alkylating agents or acylating agents in the presence of bases like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its phenothiazine core.

    Medicine: Studied for its potential pharmacological activities, including antipsychotic and anti-inflammatory effects.

    Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is not fully understood but is believed to involve interactions with various molecular targets In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which may contribute to their antipsychotic effects

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Group Variations

Compound Name Molecular Formula Substituent at N-10 Position Key Functional Groups Pharmacological Use
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone C₁₇H₁₉N₂OS 3-Aminopropyl Acetyl, primary amine Intermediate for neuroleptics
Acepromazine (CAS: 61-00-7) C₁₉H₂₂N₂OS 3-(Dimethylamino)propyl Acetyl, tertiary amine Neuroleptic, antiemetic
Piperacetazine (CAS: 3819-00-9) C₂₄H₃₀N₂O₂S 3-[4-(2-Hydroxyethyl)piperidinyl]propyl Acetyl, hydroxyethyl-piperidine Antipsychotic (structural analog)
1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl}butan-1-one (CAS: 20769-36-2) C₂₁H₂₆N₂OS 3-(Dimethylamino)propyl Butanone, tertiary amine Experimental neuroleptic

Key Differences

Electronic Properties: DFT calculations on 1-(10H-phenothiazin-2-yl)ethanone analogs show that electron-donating groups (e.g., dimethylamino in Acepromazine) lower the HOMO-LUMO gap, enhancing redox activity. The primary amine in the target compound may moderate this effect .

Synthesis Routes: The target compound is synthesized via alkylation of 1-(10H-phenothiazin-2-yl)ethanone with 3-aminopropyl halides under basic conditions . Acepromazine is produced by reacting 3-acetylphenothiazine with γ-dimethylaminopropyl chloride in the presence of phosphorus trichloride .

Pharmacological and Research Findings

  • Acepromazine : Widely used in veterinary medicine for sedation; acts as a dopamine D₂ receptor antagonist. Its tertiary amine facilitates blood-brain barrier penetration .
  • Target Compound: Limited direct pharmacological data, but its role as an Acepromazine precursor suggests shared mechanisms.

Biological Activity

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, also known by its CAS number 859045-33-3, is a compound of interest due to its potential biological activities. This phenothiazine derivative is primarily recognized as an intermediate in the synthesis of Acepromazine, an antipsychotic medication. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂S
  • Molecular Weight : 298.42 g/mol
  • CAS Number : 859045-33-3

This compound features a phenothiazine core with an ethyl ketone group and a propylamine side chain, which are critical for its biological interactions.

This compound exhibits several biological activities, primarily attributed to its phenothiazine structure. The following mechanisms have been identified:

  • Antipsychotic Activity : Similar to Acepromazine, this compound may act as a dopamine antagonist, inhibiting dopamine receptors (D2) in the central nervous system, which is essential for managing psychotic disorders.
  • Antimicrobial Properties : Phenothiazines have been shown to possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
  • Antioxidant Effects : Some studies suggest that phenothiazine derivatives can scavenge free radicals, thus exhibiting potential neuroprotective effects.

In Vitro Studies

Research has demonstrated the efficacy of this compound in various in vitro assays:

Study Cell Line Concentration (µM) Effect Observed
Study AMCF-7 (Breast Cancer)5 - 50Inhibition of cell proliferation
Study BHeLa (Cervical Cancer)10 - 100Induction of apoptosis
Study CE. coli (Bacterial Strain)1 - 20Bactericidal effect

These studies indicate that varying concentrations of the compound can lead to significant biological effects, particularly in cancer cell lines and bacterial cultures.

Case Studies

  • Anticancer Activity : A study published in Molecules investigated the anticancer properties of phenothiazine derivatives, including this compound. The findings suggested that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent against malignancies .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of phenothiazines. It was found that these compounds could mitigate oxidative stress-induced neuronal damage by enhancing antioxidant defenses within neuronal cells .
  • Antimicrobial Efficacy : A comprehensive review highlighted the antimicrobial activity of various phenothiazine derivatives against both Gram-positive and Gram-negative bacteria. The study noted that modifications in the side chains significantly affected the potency against specific bacterial strains .

Q & A

Basic: What are the established synthetic routes for preparing 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, and what key reaction conditions must be controlled?

Answer:
The synthesis typically involves alkylation of a phenothiazine core followed by functionalization. Key steps include:

  • Alkylation : Deprotonation of 1-(10H-phenothiazin-2-yl)ethanone with NaH in anhydrous solvents (e.g., THF), followed by reaction with 1-bromo-3-chloropropane to introduce the aminopropyl side chain .
  • Amination : Substitution of the chloride intermediate with amines (e.g., dimethylamine) under reflux conditions .
  • Purification : Use of reverse-phase HPLC (RP-HPLC) or recrystallization from isopropanol to achieve >95% purity .
    Critical conditions: Strict anhydrous environments, controlled reaction times (12–24 hours), and precise stoichiometric ratios to minimize by-products like sulfoxides .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the phenothiazine aromatic system (δ 6.7–7.4 ppm for protons, 113–145 ppm for carbons) and the ethanone carbonyl (δ ~197 ppm in ¹³C NMR). The aminopropyl chain is identified via methylene/methyl resonances (δ 1.3–2.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 492.1631 vs. calculated 492.1638 for a chlorophenyl derivative) .
  • IR Spectroscopy : Detects the carbonyl stretch (~1680 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

Advanced: How can computational methods like density functional theory (DFT) enhance understanding of its electronic properties?

Answer:
DFT calculations predict:

  • Electron Distribution : Delocalization across the phenothiazine-thiophene-ethanone conjugated system, influencing redox behavior .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with photostability and charge-transfer efficiency, relevant for photovoltaic applications .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions, aiding in predicting reactivity with biological targets (e.g., dopamine receptors) .

Advanced: What strategies address low yields in alkylation steps during synthesis?

Answer:

  • Base Optimization : Replace NaH with stronger bases (e.g., LDA) for stubborn substrates like dibenzoazepines, improving deprotonation efficiency .
  • Solvent Effects : Use high-boiling solvents (e.g., di-n-butyl ether) to stabilize intermediates and reduce side reactions .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Basic: What known pharmacological activities are associated with its structural analogs?

Answer:

  • Antipsychotic Activity : Acepromazine analogs (e.g., 1-(10-(3-dimethylaminopropyl)phenothiazin-2-yl)ethanone) act as dopamine D₂ receptor antagonists, reducing locomotor activity in preclinical models .
  • Antimicrobial Effects : Phenothiazine derivatives inhibit bacterial growth (MIC ~5 µg/mL) by disrupting membrane integrity .
  • Anticancer Potential : Induction of apoptosis in breast cancer cells (IC₅₀ ~10 µM) via ROS-mediated pathways .

Advanced: How does the substitution pattern on the phenothiazine ring affect receptor binding affinity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at position 2 increase lipophilicity, enhancing blood-brain barrier penetration and D₂ receptor binding (Kᵢ ~15 nM vs. ~50 nM for unsubstituted analogs) .
  • Side Chain Length : A 3-aminopropyl chain optimizes steric compatibility with receptor pockets, whereas shorter chains (e.g., ethyl) reduce affinity by >50% .
  • Conformational Analysis : X-ray crystallography of related compounds (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) reveals planar phenothiazine systems, favoring π-π stacking with aromatic residues in receptors .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

  • Impurity Profiling : Sulfoxide by-products (from phenothiazine oxidation) are detected via LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
  • Limit of Detection (LOD) : Achieve sub-ppm sensitivity using high-resolution mass spectrometry (HRMS) in selected ion monitoring (SIM) mode .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998) and precision (%RSD <2%) .

Basic: What crystallization techniques are suitable for obtaining single crystals for X-ray diffraction studies?

Answer:

  • Slow Evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane:hexane, allowing slow solvent evaporation at 4°C .
  • Vapor Diffusion : Use tert-butyl methyl ether as an antisolvent in a hanging-drop setup with 20% PEG 4000 .
  • Critical Parameters : Maintain supersaturation levels to avoid twinning; triclinic (P1) or monoclinic (P2₁/c) systems are common for phenothiazines .

Advanced: How do solvent polarity and pH influence the compound’s stability in pharmacological formulations?

Answer:

  • Aqueous Stability : Degradation occurs at pH >7 via hydrolysis of the ethanone group (t₁/₂ ~8 hours at pH 9). Buffered solutions (pH 4–6) in citrate or acetate enhance stability (t₁/₂ >72 hours) .
  • Organic Solvents : Ethanol and propylene glycol improve solubility (>10 mg/mL) without accelerating degradation .
  • Light Sensitivity : Amber glass vials or UV-stabilized polymers prevent photodegradation (λmax ~290 nm) .

Advanced: What in silico approaches predict metabolic pathways and potential toxicity?

Answer:

  • Metabolism Prediction : CYP450 isoform screening (e.g., CYP2D6-mediated N-dealkylation) using Schrödinger’s ADMET Predictor .
  • Toxicity Profiling : QSAR models identify hepatotoxicity risks (e.g., elevated ALT levels) linked to cumulative exposure .
  • Docking Studies : AutoDock Vina simulates binding to hERG channels (ΔG ~-9.2 kcal/mol), flagging potential cardiotoxicity .

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